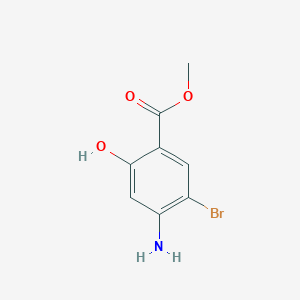

Methyl 4-amino-5-bromo-2-hydroxybenzoate

Description

Significance of Methyl 4-amino-5-bromo-2-hydroxybenzoate in Organic and Medicinal Chemistry Research

This compound is a polysubstituted benzoate (B1203000) that serves as a valuable intermediate in synthetic organic chemistry. Its significance lies not in its final application but in its potential as a versatile building block for the synthesis of more complex, high-value molecules. The strategic placement of its four distinct functional groups—amino, bromo, hydroxyl, and methyl ester—on the benzene (B151609) ring allows for a variety of selective chemical transformations.

This compound is primarily utilized as a reagent or an intermediate for both pharmaceutical and fine chemical synthesis. synhet.com The presence of the bromine atom, an amino group, and a hydroxyl group on the same aromatic ring makes it a precursor for creating diverse heterocyclic systems and other densely functionalized aromatic compounds. The interplay of these substituents governs the reactivity of the aromatic ring, enabling chemists to perform selective reactions at different positions.

While specific, detailed research findings on the direct biological activity of this compound are not extensively documented in peer-reviewed literature, its value is inferred from the utility of its structural components in medicinal chemistry. The aminobenzoic acid core is a known pharmacophore, and halogenated aromatic rings are prevalent in many active pharmaceutical ingredients. researchgate.netnih.govmdpi.com Therefore, this compound serves as a key starting material for researchers aiming to synthesize novel compounds for drug discovery and materials science.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 286377-20-6 |

| Molecular Formula | C₈H₈BrNO₃ |

| Physical Form | Solid |

| InChI Key | DSIRIUPZPQOYRY-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Overview of Halogenated Aminohydroxybenzoate Scaffolds in Synthetic Chemistry

Halogenated aminohydroxybenzoate scaffolds are a structurally important class of molecules in synthetic chemistry, primarily because the inclusion of a halogen atom imparts unique properties to the molecule. The introduction of halogens like bromine or chlorine into an organic molecule can significantly influence its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a common strategy in drug design. mdpi.com

In the context of aminobenzoic acid derivatives, halogenation has been shown to modulate biological activity. For instance, studies on halogen-substituted 4-aminobenzoic acid derivatives have demonstrated that antimicrobial activity can increase with the atomic mass of the halogen substituent. researchgate.net This highlights the critical role that halogenation plays in tuning the electronic and steric properties of a molecule to enhance its therapeutic potential.

From a synthetic standpoint, the halogen atom on the aminohydroxybenzoate scaffold serves as a versatile functional handle. It is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki and Heck cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This allows chemists to elaborate the core scaffold by introducing new substituents and building molecular complexity. The amino and hydroxyl groups further enhance the synthetic utility of these scaffolds, providing additional sites for derivatization or for directing the regioselectivity of subsequent reactions. The combination of these functional groups makes halogenated aminohydroxybenzoates powerful intermediates for constructing libraries of diverse compounds for screening in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIRIUPZPQOYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 5 Bromo 2 Hydroxybenzoate and Its Analogues

Established Synthetic Routes and Reaction Optimizations

Established synthetic routes to methyl 4-amino-5-bromo-2-hydroxybenzoate and its analogues typically involve a sequence of classical organic reactions. These include the formation of the methyl ester, introduction of the bromine atom, and formation of the amino group, often from a nitro precursor. The optimization of these reactions is crucial for achieving high yields and purity.

Esterification Strategies

The introduction of the methyl ester group is a primary step in the synthesis of the target compound, often starting from the corresponding carboxylic acid, 4-aminosalicylic acid. The Fischer-Speier esterification is a commonly employed method, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

Key parameters that are often optimized in this process include the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time. For instance, studies on the esterification of salicylic (B10762653) acid have shown that the conversion rate can be significantly influenced by the catalyst loading and the molar ratio of alcohol to acid. researchgate.net

Table 1: Representative Esterification Conditions for Salicylic Acid Derivatives

| Starting Material | Alcohol | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Salicylic Acid | Methanol | Ce(SO₄)₂/cation-exchange resin | 1:3 molar ratio (acid:alcohol), 12 h, 368 K | 93.3% conversion | researchgate.net |

| p-Aminobenzoic Acid | Ethanol | Concentrated H₂SO₄ | Reflux | Not specified | vaikunthchemicals.in |

| Salicylic Acid | Methanol | Concentrated H₂SO₄ | Gentle boil (~80 °C), 75 minutes | Not specified |

Halogenation Techniques (e.g., Bromination)

The regioselective introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents on the ring, namely the hydroxyl, amino, and methyl ester groups, play a significant role in determining the position of bromination. Both the hydroxyl and amino groups are strongly activating and ortho-, para-directing.

Electrophilic aromatic substitution is the most common method for bromination. Various brominating agents can be employed, with N-Bromosuccinimide (NBS) being a mild and selective reagent often used for this purpose. cdc.gov The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to control the regioselectivity. For instance, the bromination of a methoxy (B1213986) analogue, methyl 4-amino-2-methoxybenzoate, with NBS in chloroform (B151607) at 0 °C has been reported. cdc.gov

The bromination of p-aminosalicylic acid and its sodium salt has also been investigated, highlighting the influence of the substrate's form on the reaction outcome. nih.gov Theoretical and experimental studies on the regioselective electrophilic aromatic bromination of substituted phenols and anilines provide a framework for predicting the outcome of such reactions. nih.gov The choice of solvent can also be critical; for example, the bromination of methyl-4-acetylaminophenyl ketone in aqueous acetic acid leads to nuclear substitution, whereas in the absence of water, side-chain bromination can occur. uni.edu

Table 2: Examples of Bromination Reactions on Substituted Aromatic Compounds

| Substrate | Brominating Agent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | NBS | CHCl₃ | 0 °C, 1.5 h | Methyl 4-amino-5-bromo-2-methoxybenzoate | cdc.gov |

| 3-Hydroxybenzoic acid | Bromine | Acetic acid/Sulfuric acid | 50 °C to 100 °C, 30 min | 4-Bromo-2-hydroxy-benzoic acid | chemicalbook.com |

| Aromatic amines | Tin amide intermediate, then Bromine | Not specified | One-pot reaction | p-Bromoaniline (from aniline) | figshare.com |

| Methyl-4-acetylaminophenyl ketone | Bromine | 50% Acetic acid | 20-21 °C, 3.75 h | Nuclear brominated product | uni.edu |

Amination and Nitro Group Reduction Pathways

The amino group in this compound is often introduced by the reduction of a corresponding nitro group. The nitration of a suitable precursor, followed by reduction, is a common two-step strategy.

The reduction of aromatic nitro compounds to anilines can be achieved using a variety of reducing agents. A widely used method involves the use of metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is another effective method, although care must be taken as this can sometimes lead to the reduction of other functional groups.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, tin(II) chloride is known to be a mild reducing agent that can selectively reduce a nitro group in the presence of other reducible functionalities. Studies on the reduction of 4-nitroindazoles have explored the use of anhydrous SnCl₂ in different alcohols.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Typically heated | Cost-effective, widely used | Requires stoichiometric amounts of metal, acidic workup |

| SnCl₂ / Acid (e.g., HCl) | Often at room temperature or with gentle heating | Milder conditions, good for sensitive substrates | Generates tin waste |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies (pressure, temperature) | Clean reaction, high yields | Can reduce other functional groups (e.g., alkenes, alkynes), catalyst can be expensive |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Mild conditions | Can be less effective for some substrates |

Protection and Deprotection Group Chemistry

In multi-step syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing undesired reactions. organic-chemistry.org For the synthesis of this compound and its analogues, both the amino and hydroxyl groups are reactive and may require protection depending on the reaction sequence. libretexts.orgresearchgate.net

The amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. masterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). organic-chemistry.org The Cbz group is introduced using benzyl (B1604629) chloroformate and is often removed by catalytic hydrogenation. masterorganicchemistry.com

The hydroxyl group can be protected as an ether, for example, a benzyl ether, or as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. The choice of protecting group depends on its stability towards the planned reaction conditions and the ease of its subsequent removal. An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in complex syntheses. organic-chemistry.orgnumberanalytics.com

Table 4: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | masterorganicchemistry.comorganic-chemistry.org |

| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenation (H₂, Pd/C) | jocpr.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS chloride (TBDMSCl) | Fluoride source (e.g., TBAF) or acid | numberanalytics.com |

Advanced Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry offers advanced tools for the construction of complex molecules, often relying on transition metal-catalyzed reactions. These methods can provide greater efficiency and selectivity compared to classical approaches.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. yonedalabs.com In the context of synthesizing analogues of this compound, this reaction can be used to introduce a wide variety of substituents at the position of the bromine atom. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or a boronic ester, with an organic halide in the presence of a palladium catalyst and a base. acs.org

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. yonedalabs.com

The scope of the Suzuki coupling is broad, and it is tolerant of a wide range of functional groups, including those present in the target molecule (amino and hydroxyl groups). nih.gov However, the presence of these groups can sometimes influence the reaction, and optimization of the catalyst, ligand, base, and solvent may be necessary. For instance, palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene scaffolds containing various functional groups. nih.gov This methodology allows for the generation of a diverse library of analogues by varying the organoboron coupling partner.

Table 5: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Examples | Role in the Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic esters | Nucleophilic partner, source of the new substituent |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate |

Regioselective Synthesis and Isomer Control

The synthesis of specifically substituted aromatic compounds like this compound requires meticulous control over the positioning of functional groups on the benzene (B151609) ring, a concept known as regioselectivity. The challenge lies in introducing the amino, bromo, and hydroxyl groups at the C4, C5, and C2 positions, respectively, without forming unwanted isomers.

Achieving this isomer control often involves a multi-step synthetic sequence where the directing effects of the substituents are carefully exploited. For instance, the synthesis could start from a precursor like methyl 2,4-dihydroxybenzoate. The hydroxyl groups are ortho-, para-directing, activating the ring for electrophilic substitution. A selective bromination can be directed to the C5 position due to the combined directing effects of the two hydroxyl groups. Subsequent nitration would likely be directed to the C3 or C5 position. A more controlled approach might involve protecting one hydroxyl group to modulate its directing influence.

Another common strategy involves starting with a molecule that already contains some of the required functionality in the correct positions. For example, a synthesis could begin with a 4-aminobenzoic acid derivative. The amino group is strongly activating and ortho-, para-directing. However, to control subsequent reactions like bromination, the amino group is often converted to a less activating acetamido group. This allows for more selective introduction of other substituents.

Methodologies for the regioselective synthesis of related heterocyclic structures, such as regioisomeric isoxazoles, often rely on the careful selection of reaction conditions and the structure of the starting materials to control the chemical outcome. rsc.org Similar principles apply to the synthesis of substituted benzoates, where controlling the regiochemistry is paramount. For instance, in the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate, a related compound, a diazotization reaction of an amino-precursor is used to introduce an iodo-group, which is then substituted by a cyano-group. google.com This highlights how functional group interconversion is a key tool for achieving the desired isomeric product.

Table 1: Key Strategies for Regiocontrol

| Strategy | Description | Example Application |

|---|---|---|

| Use of Directing Groups | Existing substituents on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, para). | The hydroxyl group at C2 and amino group at C4 would direct bromination to the C5 position. |

| Protecting Groups | Temporarily modifying a functional group to alter its electronic and steric properties, thereby directing subsequent reactions. | Acylation of the C4 amino group to form an amide reduces its activating effect and allows for more controlled bromination. |

| Multi-step Synthesis | Building the molecule sequentially, adding one functional group at a time in a controlled order. | Starting with methyl 2-hydroxy-4-nitrobenzoate, reducing the nitro group to an amine, followed by selective bromination. |

| Functional Group Interconversion | Converting one functional group into another, often to facilitate a specific regioselective reaction. | Diazotization of an amino group to form a diazonium salt, which can then be replaced by a bromine atom via a Sandmeyer reaction. google.com |

Continuous Flow Reactor Applications in Optimized Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages over traditional batch processing such as improved heat and mass transfer, enhanced safety, and potential for automation. nih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve unstable intermediates, which can be common in the synthesis of functionalized aromatic compounds.

In the context of producing this compound and its analogues, flow reactors can be employed to optimize critical reaction steps. For example, diazotization reactions, which are often used to introduce or replace amino groups on an aromatic ring, can be notoriously difficult to control in batch reactors due to their speed and exothermicity. A continuous-flow process for the diazotization of methyl 2-aminobenzoate (B8764639) has been shown to effectively inhibit side reactions, such as hydrolysis, leading to a more efficient synthesis of the diazonium salt intermediate. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring speed | Efficient mixing and diffusion |

| Safety | Larger volumes of hazardous materials | Small reaction volumes, better control |

| Scalability | Difficult, requires re-optimization | Simpler, by running the system for longer |

| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound provides multiple reactive sites—the amino group, the hydroxyl group, and the halogen atom—that can be chemically modified to produce a wide range of analogues. These derivatization strategies are crucial for exploring the structure-activity relationships of the molecule in various applications.

Modification of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the C4 position is a versatile handle for derivatization.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield Methyl 4-acetamido-5-bromo-2-hydroxybenzoate. This transformation is often used to protect the amino group or to introduce different functionalities. Enzymatic acylation in continuous flow systems has also been reported as an efficient method for modifying amine-containing molecules. nih.gov

Alkylation: The amino group can also undergo alkylation. Reductive amination, for instance, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. Another approach is direct alkylation with alkyl halides, although this can sometimes lead to over-alkylation. For example, reacting the parent compound with an excess of methyl iodide could potentially lead to the formation of a quaternary ammonium (B1175870) salt. A related compound, methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate, is an example of such an N-alkylated derivative. synhet.com

Manipulation of the Hydroxyl Group (e.g., Etherification, Oxidation)

The phenolic hydroxyl group at the C2 position is another key site for chemical modification.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. nih.gov This allows for the introduction of a wide variety of alkyl or aryl groups. For instance, reacting this compound with methyl iodide in the presence of a base would yield Methyl 4-amino-5-bromo-2-methoxybenzoate.

Oxidation: While challenging without affecting other parts of the molecule, the phenolic hydroxyl group can be oxidized under specific conditions. More commonly, the entire aromatic ring system can be subjected to oxidative degradation, but selective oxidation of the hydroxyl group to a quinone-like structure might be possible with specialized reagents, though this is less common for this specific substitution pattern.

Halogen Atom Substitution and Functionalization

The bromine atom at the C5 position is a particularly valuable functional group for creating analogues, primarily through cross-coupling reactions.

Cross-Coupling Reactions: The bromo-substituent makes the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the bromine atom with an alkyl, alkenyl, or aryl group. This is one of the most powerful methods for creating carbon-carbon bonds. nih.gov

Heck Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromo-position and an alkene. nih.gov

Buchwald-Hartwig Amination: This reaction can be used to replace the bromine atom with a new nitrogen-containing group, forming a C-N bond.

Substitution: While direct nucleophilic aromatic substitution of the bromine is difficult, it can be achieved under harsh conditions or if the ring is sufficiently activated. A more common approach is to first convert the bromine to a more reactive functional group, for example, through lithium-halogen exchange followed by quenching with an electrophile.

Table 3: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acyl chloride, anhydride | Amide (-NHCOR) |

| Alkylation | Alkyl halide, base | Secondary/Tertiary Amine (-NHR, -NR₂) | |

| Hydroxyl (-OH) | Etherification | Alkyl halide, base (e.g., NaH) | Ether (-OR) |

| Bromo (-Br) | Suzuki Coupling | Boronic acid, Pd catalyst, base | Alkyl, Alkenyl, or Aryl group |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted Alkene |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule. For Methyl 4-amino-5-bromo-2-hydroxybenzoate, the analysis of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra reveals characteristic vibrational modes. While specific experimental spectra for this exact compound are not widely published, data from analogous compounds such as 2-amino-5-bromobenzoic acid and 5-bromosalicylic acid allow for a detailed and accurate assignment of expected vibrational frequencies. researchgate.netijtsrd.com

The high-frequency region of the FT-IR spectrum is dominated by O-H and N-H stretching vibrations. The phenolic O-H group is expected to present a broad absorption band in the 3200-3600 cm⁻¹ range, characteristic of intermolecular hydrogen bonding. The amino (NH₂) group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, expected to produce a strong, sharp band in the FT-IR spectrum around 1650-1680 cm⁻¹. ijtsrd.com This region may also contain contributions from aromatic C=C stretching and N-H bending vibrations. The C-O stretching vibrations of the ester and phenol (B47542) groups are expected in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration typically appears at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

FT-Raman spectroscopy complements the FT-IR data. Aromatic ring stretching vibrations are often strong in the Raman spectrum, appearing in the 1400-1650 cm⁻¹ range. The C=O stretch is also Raman active. ijtsrd.com

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad | Weak |

| N-H Asymmetric Stretch | Amino -NH₂ | ~3450 | Medium | Medium |

| N-H Symmetric Stretch | Amino -NH₂ | ~3350 | Medium | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Strong |

| C=O Stretch | Ester | 1650 - 1680 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1650 | Medium-Strong | Strong |

| N-H Bend | Amino -NH₂ | 1580 - 1650 | Medium | Weak |

| C-O Stretch | Ester, Phenol | 1200 - 1300 | Strong | Medium |

| C-Br Stretch | Bromo Aromatic | 500 - 650 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the downfield region of 3.8-4.0 ppm. The aromatic region would display two singlets, corresponding to the protons at the C3 and C6 positions of the benzene (B151609) ring. Due to the differing electronic environments, these singlets will have distinct chemical shifts. The phenolic hydroxyl (-OH) and amino (-NH₂) protons are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts can be estimated by considering the substituent effects on a benzoate (B1203000) skeleton. docbrown.info The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing between 165-170 ppm. The carbon attached to the hydroxyl group (C2) would also be significantly downfield (~150-160 ppm). Carbons bonded to bromine (C5) and the amino group (C4) will also experience characteristic shifts. The methyl ester carbon (-OCH₃) is expected to resonate in the 50-55 ppm range. rsc.orgchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -OCH₃ | 3.9 | C=O | 168 |

| Aromatic H (C3) | ~6.8 | C2 (-OH) | 155 |

| Aromatic H (C6) | ~7.5 | C4 (-NH₂) | 145 |

| -NH₂ | Broad (variable) | C6 | 125 |

| -OH | Broad (variable) | C1 | 115 |

| C3 | 112 | ||

| C5 (-Br) | 100 | ||

| -OCH₃ | 52 |

Predicted values are based on additive effects from published data on methyl 4-aminobenzoate, methyl 4-bromobenzoate, and methyl 2-hydroxybenzoate. Actual experimental values may vary. rsc.orgchemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring. The presence of multiple auxochromes—the hydroxyl (-OH), amino (-NH₂), and bromo (-Br) groups—as well as the chromophoric ester group, influences the position and intensity of the absorption bands.

These substituents, particularly the electron-donating amino and hydroxyl groups, are known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted methyl benzoate. The electronic transitions are likely to result in strong absorption bands in the 250-400 nm range. The precise λₘₐₓ values and molar absorptivity coefficients would be dependent on the solvent used for the analysis. nih.gov

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

While a crystal structure for this compound is not publicly available, extensive data exists for the closely related isomer, Methyl 5-bromo-2-hydroxybenzoate (B13816698) . nih.govresearchgate.netresearchgate.net This data provides a robust model for the expected molecular geometry and crystal packing. The molecule is anticipated to be nearly planar, with the ester group showing a slight twist relative to the plane of the benzene ring.

Analysis of the isomer reveals a monoclinic crystal system, which is common for such substituted aromatic compounds. The unit cell parameters provide the fundamental dimensions of the repeating crystalline unit.

Table 3: Crystallographic Data for the Isomer Methyl 5-bromo-2-hydroxybenzoate

| Parameter | Value | Reference |

| Chemical Formula | C₈H₇BrO₃ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | nih.govresearchgate.net |

| a (Å) | 3.9829 (8) | nih.govresearchgate.net |

| b (Å) | 9.0950 (19) | nih.govresearchgate.net |

| c (Å) | 12.122 (3) | nih.govresearchgate.net |

| β (°) | 95.162 (9) | nih.govresearchgate.net |

| Volume (ų) | 437.33 (17) | nih.govresearchgate.net |

| Z (molecules/unit cell) | 2 | nih.govresearchgate.net |

This data is for the isomer Methyl 5-bromo-2-hydroxybenzoate and serves as a predictive model.

The crystal packing is dictated by a network of non-covalent interactions. Based on the functional groups present and data from the isomer Methyl 5-bromo-2-hydroxybenzoate, several key interactions are expected. nih.govresearchgate.net

Hydrogen Bonding: The primary interaction governing the crystal structure is expected to be hydrogen bonding. The phenolic -OH group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor, likely forming O—H···O bonds that link molecules into chains or dimers. The amino (-NH₂) group provides additional sites for hydrogen bonding, acting as a donor to nearby oxygen or bromine atoms.

Halogen Contacts: While not as strong as hydrogen bonds, Br···O or Br···Br contacts may also be present, further influencing the molecular packing.

Table 4: Intermolecular Interaction Data from the Isomer Methyl 5-bromo-2-hydroxybenzoate

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | Reference |

| Hydrogen Bond | O—H···O | 3.065 (10) | researchgate.net |

| π-π Stacking | (Benzene Ring)···(Benzene Ring) | 3.984 (5) | nih.gov |

This data is for the isomer Methyl 5-bromo-2-hydroxybenzoate and serves as a predictive model.

Mass Spectrometry (MS, HRMS) for Precise Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈BrNO₃), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The calculated monoisotopic mass of C₈H₈⁷⁹BrNO₃ is 244.9742 g/mol . Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. Searches were performed to find DFT-based analyses of Methyl 4-amino-5-bromo-2-hydroxybenzoate, focusing on several key properties.

Optimized Molecular Geometries and Conformational Analysis

Information regarding the optimized bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional structure of this compound, could not be found. Conformational analysis, which explores the different spatial arrangements of the atoms and their relative energies, has not been published for this specific molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Theoretical Energy Band Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. No published data exists for the HOMO-LUMO energies or the theoretical energy band gap of this compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is crucial for predicting how a molecule will interact with other chemical species. A specific MEP map for this compound is not available in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

NBO analysis provides insight into intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability. A detailed NBO analysis for this compound, including the quantification of hyperconjugative interaction energies, has not been reported.

Fukui Functions for Reactivity Prediction

Fukui functions are used within DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. This local reactivity descriptor analysis has not been published for this compound.

Kinetic and Mechanistic Studies through Computational Modeling

While specific computational kinetic and mechanistic studies for the synthesis or reactions of this compound are not extensively detailed in the available literature, the application of established computational methodologies can provide significant insights. Techniques such as Density Functional Theory (DFT) and transition state theory are instrumental in exploring the reactivity of substituted aromatic compounds. researchgate.netnih.govnih.govnumberanalytics.com

Computational models can be employed to map the potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, and crucial transition states. By calculating the energy barriers (activation energies) associated with these transition states, researchers can predict reaction rates and determine the most probable reaction pathways. nih.gov For instance, in studying the functionalization of the aromatic ring, computational methods can help predict whether a reaction will proceed via a concerted mechanism or a stepwise pathway involving intermediates like a Meisenheimer complex. acs.org

Furthermore, these models can elucidate the electronic effects of the amino, bromo, and hydroxyl substituents on the reactivity of the benzoate (B1203000) ring. The interplay of their inductive and resonance effects, which dictates the molecule's susceptibility to electrophilic or nucleophilic attack, can be quantitatively analyzed. This theoretical approach is crucial for designing new synthetic routes and understanding the compound's stability and potential transformations.

Hirshfeld Surface and Fingerprint Plot Analysis of Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the intermolecular interactions that stabilize the crystal structure of a molecule. mdpi.commdpi.com By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.govbiointerfaceresearch.com

While a crystal structure for this compound is not publicly available, analysis of a closely related compound, Methyl 5-bromo-2-hydroxybenzoate (B13816698), provides insight into the likely non-covalent interactions. nih.gov The primary interactions governing the crystal packing in such molecules are O–H···O hydrogen bonds, which link molecules into chains or other motifs. nih.gov Additionally, weaker interactions, including π–π stacking between aromatic rings, play a role in consolidating the three-dimensional structure. nih.gov

Based on analyses of structurally similar compounds, the expected contributions of various non-covalent interactions for this compound can be summarized. The presence of the amino group would introduce N–H···O hydrogen bonds in addition to the O–H···O interactions, further strengthening the crystal packing.

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50 | Represents the most abundant, though weakest, contacts between hydrogen atoms on the peripheries of adjacent molecules. nih.gov |

| O···H / H···O | ~15-35 | Corresponds to conventional and unconventional hydrogen bonds involving hydroxyl, amino, and carbonyl oxygen atoms. These are key directional forces in the crystal packing. nih.gov |

| C···H / H···C | ~10-20 | Indicates weaker C–H···π interactions and other contacts between carbon and hydrogen atoms. nih.gov |

| Br···H / H···Br | ~5-15 | Highlights the role of the bromine atom in forming halogen bonds and other van der Waals contacts. nih.gov |

| C···C | ~2-5 | Suggests the presence of π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov |

Exploration of Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring of Methyl 4-amino-5-bromo-2-hydroxybenzoate is activated towards electrophilic substitution by the strongly electron-donating amino (-NH₂) and hydroxyl (-OH) groups. libretexts.orgbyjus.com Conversely, the bromine atom can be a target for nucleophilic substitution, although this is generally less facile on an aromatic ring unless activated by strongly electron-withdrawing groups.

Electrophilic Aromatic Substitution:

The -NH₂ and -OH groups are ortho-, para-directing activators. libretexts.orgbyjus.com The amino group is a stronger activator than the hydroxyl group. The positions ortho and para to the amino group are at C3 and C5. The positions ortho and para to the hydroxyl group are at C1, C3, and C5. The position C5 is already substituted with a bromine atom. Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to both the amino and hydroxyl groups.

A plausible example of an electrophilic substitution reaction is further bromination. Although the synthesis of a related compound, Methyl 4-amino-5-bromo-2-methoxybenzoate, involves the bromination of Methyl 4-amino-2-methoxybenzoate with N-bromosuccinimide (NBS), this suggests that the position ortho to the amino group is susceptible to electrophilic attack. cdc.gov

| Reaction Type | Reagents | Potential Product(s) | Directing Influence |

| Bromination | Br₂ / FeBr₃ or NBS | Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate | Ortho, para-directing -NH₂ and -OH groups |

| Nitration | HNO₃ / H₂SO₄ | Methyl 4-amino-5-bromo-2-hydroxy-3-nitrobenzoate | Ortho, para-directing -NH₂ and -OH groups |

| Sulfonation | Fuming H₂SO₄ | 4-amino-5-bromo-2-hydroxy-3-sulfobenzoic acid methyl ester | Ortho, para-directing -NH₂ and -OH groups |

Nucleophilic Aromatic Substitution:

The bromine atom on the ring can potentially be replaced by a nucleophile. Aromatic nucleophilic substitution is generally challenging but can occur under specific conditions, often requiring a strong nucleophile and sometimes the presence of a catalyst. For instance, in related halonitro-pyrazolecarboxylic acids, nucleophilic substitution of a bromine atom by arylamines has been observed in the presence of copper salts. osti.gov

| Nucleophile | Potential Reaction Conditions | Potential Product |

| Ammonia or Amines | High temperature and pressure, catalyst (e.g., Cu₂O) | Methyl 4,5-diamino-2-hydroxybenzoate |

| Cyanide | Palladium or Nickel catalyst | Methyl 4-amino-5-cyano-2-hydroxybenzoate |

| Thiols | Base, possibly a catalyst | Methyl 4-amino-5-(alkyl/aryl)thio-2-hydroxybenzoate |

Oxidation and Reduction Pathways

The functional groups of this compound are susceptible to both oxidation and reduction.

Oxidation:

Reduction:

The bromo substituent can be removed via catalytic hydrogenation (dehalogenation). This reaction typically involves a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This would yield Methyl 4-amino-2-hydroxybenzoate.

| Reaction Type | Reagents | Potential Product |

| Dehalogenation | H₂, Pd/C, base (e.g., triethylamine) | Methyl 4-amino-2-hydroxybenzoate |

Cyclization and Ring Formation Reactions

The presence of multiple functional groups on the benzene (B151609) ring of this compound offers possibilities for intramolecular cyclization to form heterocyclic systems. Such reactions are common in the synthesis of various biologically active molecules. wikipedia.org

For example, the amino and ester groups could potentially react to form a lactam, particularly after hydrolysis of the ester to a carboxylic acid. More complex cyclizations could be envisioned involving reactions with bifunctional reagents. For instance, reaction with a β-ketoester could lead to the formation of a quinoline (B57606) ring system, a common scaffold in medicinal chemistry. ucsf.edu The synthesis of phenothiazines, phenoxazines, and phenazines through laccase-mediated oxidative C-N, C-S, or C-O bond formation and subsequent cyclization from substituted arylamines and dihydroxybenzoic acid derivatives suggests that similar transformations could be possible for this compound. nih.gov

| Potential Cyclization Product | Possible Reaction Pathway |

| Benzoxazine derivative | Reaction with an aldehyde or ketone |

| Phenoxazine derivative | Oxidative coupling with a catechol or hydroquinone |

| Quinolone derivative | Reaction with a 1,3-dicarbonyl compound |

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles of physical organic chemistry can be applied to predict the influence of its structure on reaction rates and equilibria.

Reaction Kinetics:

The rate of electrophilic aromatic substitution is expected to be high due to the strong activating effects of the amino and hydroxyl groups. libretexts.org These groups stabilize the arenium ion intermediate, lowering the activation energy of the reaction. msu.edu Conversely, any steric hindrance from the bulky bromine atom and the methyl ester group could potentially slow down the reaction rate, particularly for substitution at the C3 position. For nucleophilic aromatic substitution, the reaction rate would likely be slow due to the electron-rich nature of the aromatic ring, which would repel incoming nucleophiles.

Thermodynamics:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For electrophilic aromatic substitution, the formation of a new C-C or C-heteroatom bond and the retention of aromaticity generally make these reactions thermodynamically favorable. nih.gov The stability of the products, influenced by factors like intramolecular hydrogen bonding, will also affect the equilibrium position of the reaction. For instance, the hydroxyl group and the carbonyl of the methyl ester can form an intramolecular hydrogen bond, which contributes to the thermodynamic stability of the molecule.

Biological Activity Research in Vitro Studies and Structure Activity Relationships

Antimicrobial Efficacy (Antibacterial, Antifungal)

The antimicrobial properties of benzoate (B1203000) esters, particularly p-hydroxybenzoic acid esters (parabens), are well-documented. wikipedia.orggoogle.com Methylparaben (Methyl 4-hydroxybenzoate), a structural analogue of the title compound lacking the amino and bromo groups, is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against a broad spectrum of microorganisms. wikipedia.orgnih.gov It demonstrates both antibacterial and antifungal activity, preventing the growth of bacteria, yeasts, and molds. researchgate.net

The general mechanism by which parabens exert their antimicrobial effect is believed to involve the disruption of membrane transport processes or the inhibition of essential enzymes like ATPase and phosphotransferase in certain microorganisms. Studies have shown that the antimicrobial potency of parabens increases with the length of the alkyl chain of the ester group. For instance, propylparaben (B1679720) is generally a more effective antimicrobial agent than methylparaben against various microorganisms. nih.govnih.gov The introduction of an amino group at the 4-position and a bromine atom at the 5-position on the benzene (B151609) ring of methyl 4-hydroxybenzoate (B8730719) is expected to modulate this activity significantly. While specific studies on Methyl 4-amino-5-bromo-2-hydroxybenzoate are limited, research on other halogenated and aminated compounds suggests that these substitutions can enhance antimicrobial properties. rsc.org For example, the replacement of a hydroxyl group with an amino group in certain nucleoside analogues was found to significantly enhance antifungal activity. rsc.org

Below is a table summarizing the minimum inhibitory concentrations (MICs) for Methylparaben against various microorganisms, providing a baseline for understanding the antimicrobial potential of this class of compounds.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 4 |

| Escherichia coli | Gram-negative Bacteria | 2 |

| Aspergillus niger | Fungus (Mold) | 1 |

| Candida albicans | Fungus (Yeast) | 1 |

| Saccharomyces cerevisiae | Fungus (Yeast) | 1 |

| Bacillus subtilis | Gram-positive Bacteria | 2 |

| (Data sourced from Aalto et al., 1953) researchgate.net |

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases. Research on brominated phenolic compounds has indicated significant anti-inflammatory potential. A study on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a structural isomer of a potential precursor to the title compound, demonstrated notable anti-inflammatory activity in a zebrafish model of inflammatory bowel disease (IBD). mdpi.comnih.gov MBD was found to inhibit the migration of immune cells to the intestine and protect the integrity of the gut mucosal barrier. mdpi.comnih.gov The underlying mechanism of this action was identified as the regulation of the TLR/NF-κB signaling pathways. mdpi.com MBD inhibited the mRNA expression of several pro-inflammatory mediators, including TNF-α, NF-κB, IL-1β, and IL-6. mdpi.comnih.gov

Similarly, another complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to reduce inflammatory responses in activated microglial cells. nih.gov This compound inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and downregulated their regulatory genes, iNOS and COX-2, through the inhibition of MAPK and NF-κB activation. nih.gov These findings suggest that the brominated hydroxybenzoate scaffold is a promising pharmacophore for the development of novel anti-inflammatory agents.

Antioxidant Activity

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase, HIV Integrase)

The inhibition of specific enzymes is a primary strategy for treating various diseases, including type 2 diabetes and viral infections.

α-Glucosidase and α-Amylase Inhibition: α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion. nih.govnih.gov Inhibiting these enzymes can slow the absorption of glucose, making it a crucial approach for managing postprandial hyperglycemia in type 2 diabetes. sciopen.comscielo.br Phenolic compounds are widely studied as potential α-glucosidase inhibitors. researchgate.net Research on benzoic acid derivatives has shown that substitutions on the benzene ring significantly influence their inhibitory activity against α-amylase. nih.gov For instance, the presence and position of hydroxyl groups can have a strong positive effect on inhibitory activity, while methylation of these hydroxyl groups may decrease it. nih.gov Derivatives of 4-bromobenzohydrazide (B182510) have also been synthesized and shown to be good inhibitors of α-amylase. researchgate.net Given its structure as a substituted hydroxybenzoic acid, this compound represents a candidate for investigation as a potential inhibitor of these digestive enzymes.

HIV Integrase Inhibition: HIV integrase is an essential enzyme for retroviral replication, and its inhibitors (INSTIs) are a critical class of antiretroviral drugs. nih.gov The mechanism of many INSTIs involves binding to divalent metal ions in the enzyme's active site. nih.gov Structural studies of INSTIs like raltegravir (B610414) and elvitegravir (B1684570) have shown that halobenzyl groups (halogenated benzyl (B1604629) groups) play a key role by occupying a specific pocket in the active site, thereby displacing the viral DNA end and preventing its integration into the host genome. nih.govnih.gov The presence of a bromine atom on the benzene ring of this compound suggests it could be explored as a fragment or scaffold for designing new molecules targeting such enzymes.

Interaction with Molecular Targets and Receptor Binding Mechanisms

The biological activity of a compound is defined by its interaction with specific molecular targets. Based on studies of related molecules, several potential mechanisms can be proposed for this compound.

As seen with its analogue Methyl 3-bromo-4,5-dihydroxybenzoate, a likely mechanism for anti-inflammatory action involves the modulation of key inflammatory signaling pathways, such as the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. mdpi.com This involves downregulating the expression of pro-inflammatory cytokines and enzymes.

In the context of enzyme inhibition, the interaction would be highly specific to the target enzyme's active site. For α-glucosidase, molecular docking studies of other inhibitors have shown that binding is driven by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. scielo.br For a potential interaction with HIV integrase, the mechanism would likely involve the chelation of metal ions in the catalytic core and hydrophobic interactions facilitated by the brominated phenyl ring, analogous to established INSTIs. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Analogues

The biological activity of this compound is determined by the interplay of its functional groups: the methyl ester, the hydroxyl group, the amino group, and the bromine atom. SAR studies on analogous compounds help elucidate the contribution of each component.

For example, in the case of benzoic acid derivatives as α-amylase inhibitors, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity. nih.gov Conversely, methylation of hydroxyl groups often resulted in decreased activity. nih.gov This highlights the importance of the free hydroxyl group at the 2-position in the title compound for potential enzyme inhibition.

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The nature and position of the halogen can significantly impact biological potency.

In a study on halogen-substituted flavonoids, the antibacterial activity against both Staphylococcus aureus and Escherichia coli was found to be significantly influenced by the halogen substituent. nih.gov The potency increased as the halogen size increased, following the order Iodine > Bromine > Chlorine > Fluorine. nih.gov This suggests that steric factors and polarizability, rather than just electronegativity, play a crucial role in the antimicrobial action of these compounds. nih.gov

Role of Amino and Hydroxyl Groups in Biological Interactions

The biological activity of this compound is significantly influenced by the presence and position of its amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring. These functional groups are pivotal in forming interactions with biological macromolecules, primarily through hydrogen bonding.

The amino group, located at position 4, and the hydroxyl group, at position 2, can both act as hydrogen bond donors and acceptors. This dual capability allows them to form a network of hydrogen bonds with the active sites of enzymes and receptors. For instance, in studies of similar compounds, the 4-amino group has been observed to facilitate a continuous hydrogen-bonding network within an enzyme's active site. This network can be crucial for the proper orientation of the molecule and for influencing the electronic environment of the active site, which can be a determining factor in the compound's inhibitory activity.

Similarly, the 2-hydroxyl group plays a critical role in molecular recognition and binding. Its position ortho to the carboxylate group allows for potential intramolecular hydrogen bonding, which can affect the molecule's conformation and its interaction with protein targets. Research on analogous structures has shown that a hydroxyl group at this position can lead to significant interactions within a protein's binding pocket. The presence of these polar groups is fundamental to the molecule's ability to engage in the specific, directional interactions that underpin its biological effects.

Effects of Ester Modifications on Activity

The methyl ester group in this compound is a key determinant of its pharmacokinetic and pharmacodynamic properties. Modification of this ester group can lead to significant changes in the compound's biological activity, a principle well-established in the study of structure-activity relationships (SAR) for benzoate derivatives.

For the broader class of p-hydroxybenzoate esters, commonly known as parabens, a clear trend has been observed: as the chain length of the alkyl ester group increases, the antimicrobial activity also tends to increase. However, this increase in activity is often paralleled by a decrease in water solubility. This trade-off between potency and solubility is a critical consideration in drug design. The lower aqueous solubility of longer-chain esters can impact their bioavailability and formulation into aqueous preparations.

The nature of the ester group influences the molecule's lipophilicity, which in turn affects its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. A quantitative structure-activity relationship (QSAR) study on p-hydroxybenzoate esters indicated that factors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ) are correlated with their antifungal activity. These findings suggest that modifications to the ester group, which would alter these electronic properties, could be a viable strategy for modulating the biological activity of this compound.

| Ester Group Modification | General Effect on Antimicrobial Activity | General Effect on Water Solubility |

|---|---|---|

| Methyl Ester (shorter chain) | Baseline Activity | Higher |

| Propyl Ester (longer chain) | Increased | Lower |

| Butyl Ester (even longer chain) | Further Increased | Lower Still |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of aminobenzoic acid, docking studies have provided valuable insights into their interactions with protein targets, such as enzymes involved in neurodegenerative diseases or microbial pathways. ufms.brresearchgate.net

In silico docking studies of p-aminobenzoic acid derivatives have revealed that their binding affinity is governed by a combination of hydrophobic and electrostatic interactions. ufms.br The benzene ring of the ligand typically engages in hydrophobic interactions with nonpolar amino acid residues in the active site of the protein. The amino and hydroxyl substituents, as discussed previously, are crucial for forming specific hydrogen bonds with polar residues, which anchor the ligand in the binding pocket and contribute significantly to the binding energy.

For a molecule like this compound, it is anticipated that the bromophenyl ring would occupy a hydrophobic cavity within a target protein. The bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. nih.gov The amino and hydroxyl groups would likely form key hydrogen bonds with the protein backbone or side chains. The methyl ester group could also contribute to binding through van der Waals interactions. Docking studies on similar compounds have reported binding energy values that indicate stable ligand-protein complexes. For example, some aminobenzoic acid derivatives have shown binding energies in the range of -5.53 to -9.54 Kcal/mol for cholinesterase enzymes. researchgate.net

| Interaction Type | Likely Participating Moiety of the Compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Amino (-NH₂) and Hydroxyl (-OH) groups | Polar amino acids (e.g., Serine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Benzene ring | Nonpolar amino acids (e.g., Valine, Leucine, Phenylalanine) |

| Halogen Bonding | Bromo (-Br) group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| van der Waals Interactions | Methyl Ester (-COOCH₃) group | Various active site residues |

Applications As Advanced Chemical Building Blocks and Research Probes

Intermediate in Pharmaceutical Synthesis and Drug Discovery

The arrangement of functional groups on the Methyl 4-amino-5-bromo-2-hydroxybenzoate scaffold makes it a key starting material for the development of various therapeutic agents.

This compound serves as a crucial precursor in the synthesis of potent and selective serotonin (B10506) 5-HT₄ receptor agonists. These agents are investigated for their prokinetic effects, enhancing gastrointestinal motility. The bromo-analogue of the well-known 5-HT₄ agonist Prucalopride, chemically named 4-amino-5-bromo-2,3-dihydro-N-(1-(3-methoxypropyl)piperidin-4-yl)benzofuran-7-carboxamide, is directly synthesized from precursors derived from this bromo-substituted hydroxybenzoate. o2hdiscovery.co

The synthetic pathway, analogous to that of Prucalopride, involves several key transformations where the starting material's core structure is elaborated to form the final bioactive molecule. tdcommons.orggoogle.com Patent literature on the synthesis of Prucalopride (the chloro-analogue) notes that bromo-impurities in the starting materials can lead to the formation of bromo-byproducts, indicating that the synthetic chemistry is compatible with both halogenated precursors. google.com The general synthetic sequence leverages the existing functional groups to construct the dihydrobenzofuran ring system characteristic of this class of agonists.

Table 1: Key Synthetic Transformations for 5-HT₄ Agonist Synthesis

| Step | Transformation | Role of Precursor |

| 1 | Alkylation/Cyclization | The hydroxyl and an adjacent position on the aromatic ring are used to form the dihydrofuran portion of the core benzofuran (B130515) structure. |

| 2 | Saponification | The methyl ester group is hydrolyzed to a carboxylic acid, which is necessary for the subsequent amidation step. |

| 3 | Amide Coupling | The newly formed carboxylic acid is coupled with a substituted piperidine (B6355638) side chain, a key pharmacophore for 5-HT₄ receptor binding. |

| 4 | Final Modification | The amino group may be modified or deprotected in the final stages to yield the target agonist. |

A review of published scientific literature does not indicate that this compound has been specifically utilized as a primary scaffold in the development of antitubercular agents. Research into novel chemical scaffolds for activity against Mycobacterium tuberculosis is extensive, exploring diverse heterocyclic systems such as indolizines, triazole-thiols, and 2-aminooxazoles, but a direct synthetic link to the this compound structure is not established. nih.govnih.govnih.gov

There is no direct evidence in the scientific literature to suggest that this compound is used as a building block for the synthesis of molecules that modulate the protein-protein interaction between the transcription factors GATA4 and NKX2-5. nih.govnih.gov These transcription factors are crucial for heart development, and their interaction is a target for therapeutic intervention in cardiac conditions. nih.gov The development of small molecule inhibitors has focused on other chemical scaffolds, such as phenylisoxazole carboxamides, which were identified through screening and subsequent structure-activity relationship studies. nih.govnih.gov

The chemical architecture of this compound makes it a versatile building block for creating diverse bioactive molecules. Each functional group—the amine, hydroxyl, bromine, and ester—offers a potential site for chemical modification, allowing for the generation of compound libraries for drug discovery screening. The reactivity of this multisubstituted benzene (B151609) ring allows it to be incorporated into larger, more complex molecular frameworks. For instance, closely related structures like 5-bromo-2-hydroxybenzaldehyde are used to synthesize macrocycles such as calixarenes, which have demonstrated biological activities, including antiviral properties. This highlights the potential of the bromo-hydroxy-phenyl moiety as a foundational element for complex molecular design.

Material Science Applications

The electronic properties derived from the substitution pattern on the aromatic ring of this compound suggest its potential utility in the field of materials science.

While direct experimental studies on the nonlinear optical (NLO) properties of this compound are not available in the current literature, its molecular structure contains the essential features of an organic NLO chromophore. Organic molecules with significant NLO responses typically possess a π-conjugated system substituted with both an electron-donating group (EDG) and an electron-accepting group (EAG). This "push-pull" configuration facilitates intramolecular charge transfer upon excitation with high-intensity light, which is the origin of the NLO effect. doi.org

In the case of this compound, the benzene ring acts as the π-conjugated system. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron donors, while the methyl ester (-COOCH₃) and bromo (-Br) groups are electron-withdrawing. This arrangement creates a donor-acceptor system that could lead to a significant second-order NLO response (hyperpolarizability). Materials composed of such molecules are of interest for photonic applications, including optical switching and frequency conversion. nih.gov The compound is therefore a promising candidate for future investigation and characterization in the field of NLO materials.

Table 2: Analysis of Structural Features for NLO Potential

| Structural Component | Type | Contribution to NLO Properties |

| Benzene Ring | π-Conjugated System | Provides the delocalized electron system necessary for charge transfer. |

| -NH₂ (Amino) Group | Electron-Donating Group (EDG) | Acts as the "push" part of the push-pull system, donating electron density to the ring. |

| -OH (Hydroxyl) Group | Electron-Donating Group (EDG) | Augments the electron-donating capacity of the system. |

| -COOCH₃ (Methyl Ester) | Electron-Accepting Group (EAG) | Acts as the "pull" part, withdrawing electron density and enhancing charge transfer asymmetry. |

| -Br (Bromo) Group | Electron-Accepting Group (EAG) | Contributes to the overall electron-withdrawing nature and can influence molecular packing in a solid state. |

Optoelectronic Properties

The optoelectronic properties of "this compound" are a subject of scientific interest due to the compound's specific molecular structure, which combines electron-donating (amino and hydroxyl) and electron-withdrawing (bromo and methoxycarbonyl) groups attached to a benzene ring. While detailed experimental data for this exact molecule is not extensively available in public literature, the influence of its constituent functional groups on the optical and electronic characteristics of aromatic systems is well-documented.

The presence of the amino (-NH2) and hydroxyl (-OH) groups, strong electron-donating groups, is expected to significantly influence the electronic transitions of the molecule. These groups increase the electron density of the aromatic ring through resonance effects, which typically leads to a bathochromic (red) shift in the ultraviolet-visible (UV-Vis) absorption spectrum. This shift to longer wavelengths occurs because the energy required for π-π* electronic transitions is lowered.

Conversely, the bromine atom, a halogen, exhibits a dual electronic effect. While it is an electron-withdrawing group through induction, its p-orbitals can participate in resonance, donating electron density to the aromatic ring. In many substituted aromatic compounds, the presence of a bromine substituent can lead to a redshift in the absorption spectra and enhanced absorbance. researchgate.net The interplay of these competing effects, along with the electron-withdrawing nature of the methyl ester group (-COOCH3), will determine the precise wavelengths of maximum absorption (λmax) and the molar absorptivity of the compound.

Studies on related aminobenzoate derivatives provide some context for the potential optoelectronic behavior of "this compound". For instance, research on various 4-aminobenzoic acid derivatives has shown that modifications to the aromatic ring and the amino group can tune the molecules' antimicrobial and cytotoxic activities, which are often related to their electronic properties. nih.gov Furthermore, investigations into the optical properties of other organic single crystals, such as 2-methylbenzimidazole (B154957) 4-Aminobenzoate, have highlighted their potential for optoelectronic device applications, with parameters like optical band gap being of critical importance. researchgate.net

A summary of expected influences on optoelectronic properties is presented in the table below, based on general principles of physical organic chemistry and data from related compounds.

| Property | Influencing Factors | Expected Outcome for this compound |

| Absorption Maximum (λmax) | Electron-donating groups (-NH2, -OH), Electron-withdrawing groups (-Br, -COOCH3), Solvent polarity | Bathochromic (red) shift compared to unsubstituted benzene, with the exact λmax dependent on the balance of electronic effects and solvent interactions. |

| Molar Absorptivity (ε) | Aromatic system, Substituent effects | Likely to be high due to the extended conjugation and the presence of strong chromophores. |

| Fluorescence | Molecular rigidity, Nature of excited states, Presence of heavy atoms (Br) | The presence of the heavy bromine atom may lead to quenching of fluorescence through enhanced intersystem crossing. However, some aminobenzoate derivatives are known to be fluorescent. |

| Optical Band Gap (Eg) | Molecular structure, π-conjugation | Expected to have a relatively small band gap for an organic molecule, potentially making it a semiconductor. The exact value would require experimental determination. |

Dielectric and Photoconductivity Studies

The dielectric and photoconductive properties of "this compound" are anticipated to be influenced by its molecular polarity, crystal structure, and the nature of its electronic orbitals. As with its optoelectronic properties, direct experimental studies on this specific compound are not readily found in the surveyed literature. However, an analysis of its structural features allows for scientifically grounded postulations.

The dielectric properties of a material are determined by how it responds to an external electric field, which is related to the polarizability of its constituent molecules. "this compound" possesses several polar functional groups, including the amino, hydroxyl, and carbonyl groups, as well as the carbon-bromine bond. These groups create a significant molecular dipole moment. In the solid state, the arrangement of these molecules in the crystal lattice will determine the bulk dielectric constant of the material. Research on other substituted benzoates has shown that variations in terminal and lateral substituents can significantly affect dielectric parameters. tandfonline.com The ability of the amino and hydroxyl groups to participate in intermolecular hydrogen bonding would also play a crucial role in the dielectric behavior by influencing the ordering and response of the molecular dipoles to an applied field.

Photoconductivity is the phenomenon where a material's electrical conductivity increases when it is exposed to light. This process involves the absorption of photons, which excites electrons from the valence band to the conduction band, thereby increasing the number of charge carriers. The potential for photoconductivity in "this compound" is linked to its optoelectronic properties. The absorption of light in the UV-Vis region could generate electron-hole pairs (excitons). The efficiency of these charge carriers in contributing to an electrical current would depend on factors such as the energy of the incident photons, the lifetime of the excited states, and the mobility of the charge carriers within the material. The presence of the bromine atom, a heavy atom, can influence the lifetime of excited states through spin-orbit coupling, which may impact the photoconductive response. researchgate.net

A summary of the expected dielectric and photoconductivity characteristics is provided in the table below.

| Property | Key Influencing Factors | Postulated Behavior for this compound |

| Dielectric Constant (εr) | Molecular dipole moment, Intermolecular hydrogen bonding, Crystal packing | Expected to have a relatively high dielectric constant for an organic material due to its polar functional groups. The value would be dependent on frequency and temperature. |

| AC/DC Conductivity | Charge carrier density and mobility, Impurities and defects | As a molecular solid, it is expected to be a poor conductor of electricity in the dark (low DC conductivity). AC conductivity may increase with frequency due to dielectric relaxation processes. |

| Photoconductivity | Optical absorption, Charge carrier generation and transport, Presence of trapping states | May exhibit photoconductivity upon irradiation with light of appropriate wavelength (corresponding to its absorption bands). The magnitude of the photoconductive response would depend on the efficiency of charge separation and transport. |

It is important to emphasize that the discussions in sections 7.2.2 and 7.2.3 are based on established principles of chemistry and physics and on data from structurally related compounds. Detailed experimental characterization of "this compound" is necessary to confirm these expected properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 4-amino-5-bromo-2-hydroxybenzoate, considering competing functional group reactivity?

- Methodology :

- Step 1 : Protect the amino group via acetylation to prevent undesired side reactions during bromination .

- Step 2 : Perform regioselective bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C) to minimize over-bromination .

- Step 3 : Deprotect the acetylated amino group using alkaline hydrolysis (e.g., NaOH in methanol/water) .

- Validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., aromatic proton splitting patterns).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- - and -NMR : Assign peaks based on substituent effects. For example, the hydroxyl proton appears downfield (~12 ppm), while the methyl ester resonates at ~3.9 ppm .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm) and hydroxyl groups (broad peak at ~3200 cm) .

- Mass Spectrometry : Observe molecular ion peaks at m/z 276 (M) and bromine isotope patterns .

Q. How can solubility and crystallinity be optimized for this compound in biological assay buffers?

- Methodology :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals for X-ray studies .

Advanced Research Questions

Q. How do hydrogen bonding networks in this compound influence its solid-state properties?

- Methodology :